molecular formula C22H22N2O6 B447489 2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B447489
M. Wt: 410.4g/mol
InChI Key: VXVDNDZJBJQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the 1,3-benzodioxole ring, followed by the introduction of the pyrimidine ring. The final step involves the esterification of the carboxylic acid group with 2-phenoxyethanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4g/mol

IUPAC Name

2-phenoxyethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C22H22N2O6/c1-14-19(21(25)28-11-10-27-16-6-4-3-5-7-16)20(23-22(26)24(14)2)15-8-9-17-18(12-15)30-13-29-17/h3-9,12,20H,10-11,13H2,1-2H3,(H,23,26)

InChI Key

VXVDNDZJBJQZLN-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC4=CC=CC=C4

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC4=CC=CC=C4

Origin of Product

United States

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